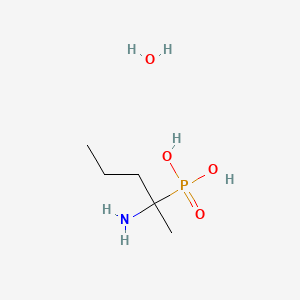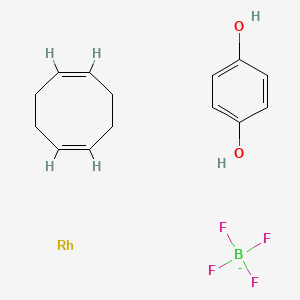
Cyclooctadiene(hydroquinone)rhodium(I)tetrafluoroborate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cyclooctadiene(hydroquinone)rhodium(I)tetrafluoroborate is a rhodium-based coordination complex with the molecular formula C14H18BF4O2Rh. This compound is known for its application as a catalyst in various organic reactions, particularly in the field of homogeneous catalysis .
作用机制
Target of Action
Cyclooctadiene(hydroquinone)rhodium(I)tetrafluoroborate, also known as Benzene-1,4-diol;(1Z,5Z)-cycloocta-1,5-diene;rhodium;tetrafluoroborate, is primarily used as a catalyst in chemical reactions . Its primary targets are the reactants in these reactions, where it facilitates the transformation of these reactants into desired products .
Mode of Action
This compound acts as a pre-catalyst, forming cationic COD-Rhodium complexes with phosphine ligands . These complexes then interact with the reactants, facilitating their transformation into the desired products . The exact nature of these interactions and the resulting changes depend on the specific reaction being catalyzed.
Biochemical Pathways
The compound is involved in several biochemical pathways, including the efficient 1,4-conjugate addition of arylboronic acids to enones . It also acts as a pre-catalyst for the addition of arylboronic acids to aryl aldehydes . In the presence of aluminum isopropoxide, it forms a self-supported heterogeneous catalyst for the stereoselective polymerization of phenylacetylene to cis-poly(phenylacetylene) .
Result of Action
The primary result of the compound’s action is the facilitation of chemical reactions, leading to the efficient production of desired products . At the molecular level, it enables the transformation of reactants into products by lowering the activation energy of the reaction . At the cellular level, its effects would depend on the specific context of its use.
准备方法
The synthesis of Cyclooctadiene(hydroquinone)rhodium(I)tetrafluoroborate typically involves the reaction of rhodium precursors with cyclooctadiene and hydroquinone in the presence of tetrafluoroboric acid. The reaction conditions often require an inert atmosphere and controlled temperature to ensure the stability and purity of the product . Industrial production methods may involve scaling up these laboratory procedures with additional purification steps to meet the required specifications for commercial use .
化学反应分析
Cyclooctadiene(hydroquinone)rhodium(I)tetrafluoroborate undergoes various types of chemical reactions, including:
Oxidation: This compound can participate in oxidation reactions where it acts as a catalyst to facilitate the transfer of oxygen atoms to organic substrates.
Reduction: It can also catalyze reduction reactions, aiding in the addition of hydrogen atoms to unsaturated organic molecules.
Substitution: The compound can undergo substitution reactions where ligands in the coordination sphere of rhodium are replaced by other ligands.
Common reagents used in these reactions include arylboronic acids, enones, and aryl aldehydes. Major products formed from these reactions are often complex organic molecules with enhanced functional properties .
科学研究应用
Cyclooctadiene(hydroquinone)rhodium(I)tetrafluoroborate has a wide range of applications in scientific research:
Biology: The compound’s catalytic properties are explored in biochemical studies to understand enzyme-like activities and reaction mechanisms.
Medicine: Research is ongoing to investigate its potential use in drug synthesis and development.
相似化合物的比较
Cyclooctadiene(hydroquinone)rhodium(I)tetrafluoroborate can be compared with other rhodium-based catalysts such as:
Bis(1,5-cyclooctadiene)rhodium(I)tetrafluoroborate: Similar in structure but differs in the type of ligands coordinated to the rhodium center.
Chlorobis(ethylene)rhodium(I) dimer: Contains ethylene ligands and is used in different catalytic applications.
Acetylacetonatobis(ethylene)rhodium(I): Features acetylacetonate ligands and is known for its use in hydrogenation reactions.
The uniqueness of this compound lies in its specific ligand environment, which imparts distinct catalytic properties and selectivity in various organic transformations .
属性
IUPAC Name |
benzene-1,4-diol;(1Z,5Z)-cycloocta-1,5-diene;rhodium;tetrafluoroborate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12.C6H6O2.BF4.Rh/c1-2-4-6-8-7-5-3-1;7-5-1-2-6(8)4-3-5;2-1(3,4)5;/h1-2,7-8H,3-6H2;1-4,7-8H;;/q;;-1;/b2-1-,8-7-;;; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZTYAQCGFXPPHA-PHFPKPIQSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.C1CC=CCCC=C1.C1=CC(=CC=C1O)O.[Rh] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[B-](F)(F)(F)F.C1/C=C\CC/C=C\C1.C1=CC(=CC=C1O)O.[Rh] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18BF4O2Rh- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.00 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

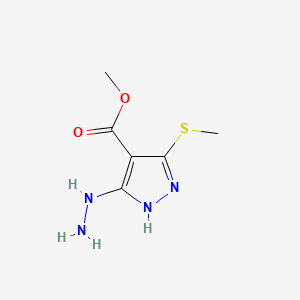
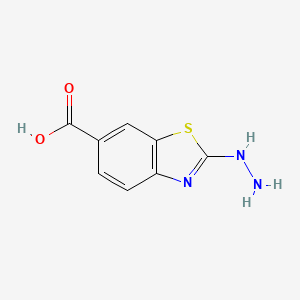
![10,13-Dimethyl-2,16-dipyrrolidin-1-yl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,17-diol](/img/structure/B570993.png)
![6-(Chloromethyl)-4-hydroxy-2,3-dimethyl-7,8a-dihydroimidazo[4,5-g]quinazoline-8,9-dione](/img/structure/B570998.png)
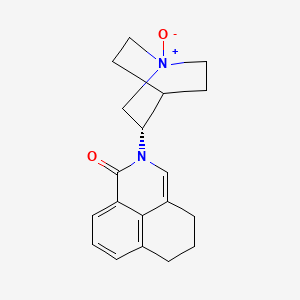
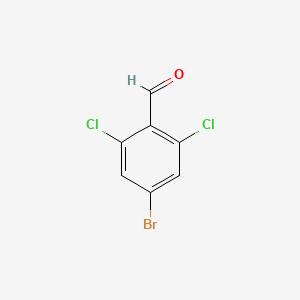
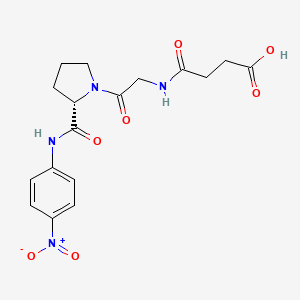
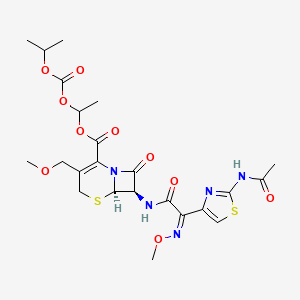
![6-Fluoro-1-methoxy-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B571010.png)
